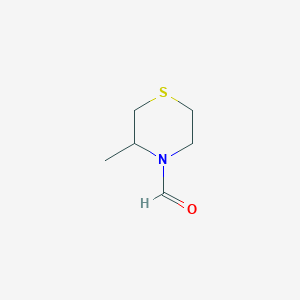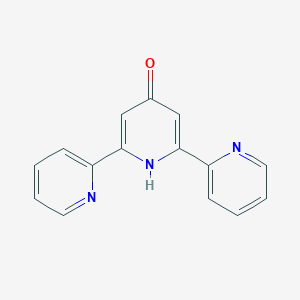
3-Methoxy-2,5-dimethylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methoxy-2,5-dimethylpyridine (MDMP) is a chemical compound that belongs to the pyridine family. It is a colorless liquid that has a distinct odor and is soluble in water. MDMP has gained significant attention in scientific research due to its unique properties and potential applications.
Mecanismo De Acción
3-Methoxy-2,5-dimethylpyridine exerts its effects through various mechanisms. It has been shown to act as a free radical scavenger, which can prevent oxidative damage to cells. This compound also inhibits the production of inflammatory cytokines, which can reduce inflammation. Furthermore, this compound has been shown to modulate the activity of certain enzymes, which can affect various biochemical processes in the body.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to reduce oxidative stress and inflammation, which can improve overall cellular health. This compound has also been shown to improve cognitive function and memory, making it a potential candidate for the treatment of cognitive disorders. Furthermore, this compound has been shown to have anti-tumor properties, which could be useful in the treatment of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-Methoxy-2,5-dimethylpyridine in lab experiments is its relatively simple synthesis method. This compound is also readily available and can be purchased from various chemical suppliers. However, one limitation of using this compound in lab experiments is its potential toxicity. This compound has been shown to be toxic at high doses, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 3-Methoxy-2,5-dimethylpyridine. One area of research is the development of this compound-based drugs for the treatment of various diseases. Another area of research is the study of the structure-activity relationship of this compound, which can provide insight into its mechanism of action. Furthermore, the study of the potential toxicity of this compound can help to determine its safety for use in humans. Overall, the study of this compound has the potential to lead to the development of new treatments for various diseases and improve our understanding of cellular processes.
Métodos De Síntesis
3-Methoxy-2,5-dimethylpyridine can be synthesized using various methods, including the reaction between 2,5-dimethylpyridine and methanol in the presence of a catalyst. Another method involves the reaction between 2,5-dimethylpyridine and diazomethane. The synthesis of this compound is relatively simple and can be achieved using standard laboratory equipment and techniques.
Aplicaciones Científicas De Investigación
3-Methoxy-2,5-dimethylpyridine has been extensively studied for its potential applications in various scientific research areas. It has been found to act as a potent antioxidant, which can protect cells from oxidative stress. This compound has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases. Furthermore, this compound has been studied for its potential neuroprotective properties, which could be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
Número CAS |
105623-63-0 |
|---|---|
Fórmula molecular |
C8H11NO |
Peso molecular |
137.18 g/mol |
Nombre IUPAC |
3-methoxy-2,5-dimethylpyridine |
InChI |
InChI=1S/C8H11NO/c1-6-4-8(10-3)7(2)9-5-6/h4-5H,1-3H3 |
Clave InChI |
SSHOFPRHAXXBPB-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(N=C1)C)OC |
SMILES canónico |
CC1=CC(=C(N=C1)C)OC |
Sinónimos |
Pyridine, 3-methoxy-2,5-dimethyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Sodium;(3R,5R)-7-[(1S,2R,3R,8S,8aR)-3-hydroxy-2-methyl-8-[(2S)-2-methylbutanoyl]oxy-1,2,3,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B19601.png)
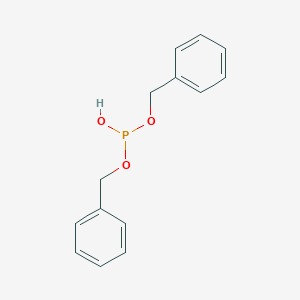
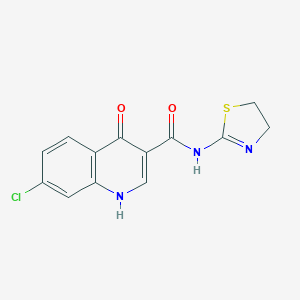
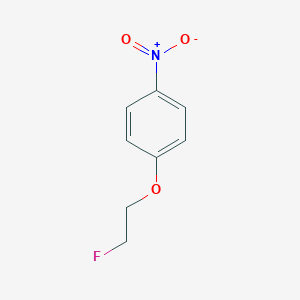
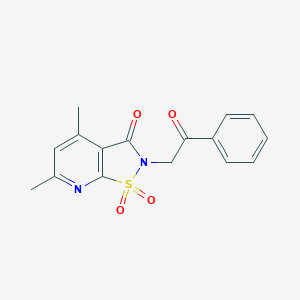

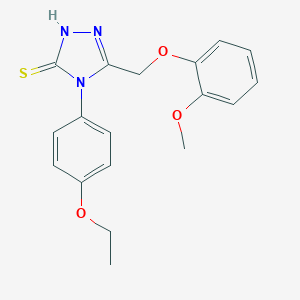
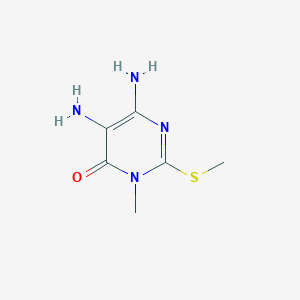
![2-Methyl-5-[(e)-phenyldiazenyl]pyrimidine-4,6-diamine](/img/structure/B19625.png)

